
5,17-Docosadiyne-7,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,17-Docosadiyne-7,16-dione is an organic compound with the molecular formula C22H30O2. It is characterized by the presence of two alkyne groups and two ketone groups, making it a unique molecule with interesting chemical properties. This compound is part of the larger family of diynes, which are known for their applications in various fields, including materials science and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Docosadiyne-7,16-dione typically involves the coupling of appropriate alkyne precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5,17-Docosadiyne-7,16-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the alkyne groups under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted alkynes.
科学的研究の応用
5,17-Docosadiyne-7,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5,17-Docosadiyne-7,16-dione involves its interaction with various molecular targets. The compound’s alkyne groups can undergo cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
Docosa-5,17-diyne-7,16-dione: A structurally similar compound with similar chemical properties.
1,3-Diketones: Compounds with two ketone groups separated by a carbon atom, exhibiting similar reactivity.
Spiro[5.5]undecane derivatives: Compounds with similar structural motifs and chemical behavior.
Uniqueness
5,17-Docosadiyne-7,16-dione is unique due to its combination of alkyne and ketone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its bioactivity make it a valuable compound in various fields of research .
特性
CAS番号 |
192993-56-9 |
|---|---|
分子式 |
C22H34O2 |
分子量 |
330.5 g/mol |
IUPAC名 |
docosa-5,17-diyne-7,16-dione |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-13-17-21(23)19-15-11-9-10-12-16-20-22(24)18-14-8-6-4-2/h3-12,15-16,19-20H2,1-2H3 |
InChIキー |
OHRUDTTVMBXVKA-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC(=O)CCCCCCCCC(=O)C#CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
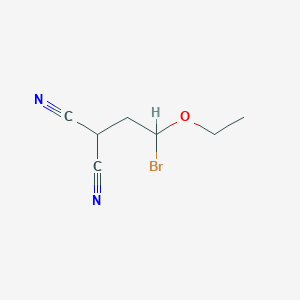

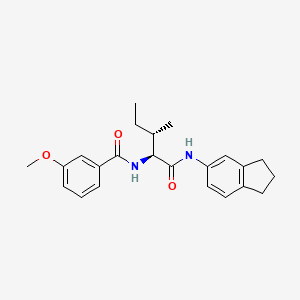
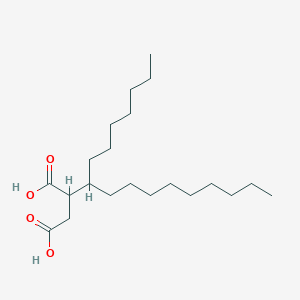
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
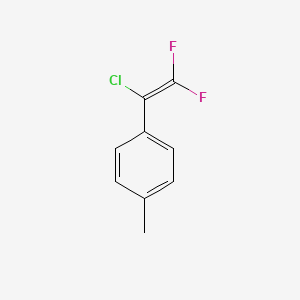
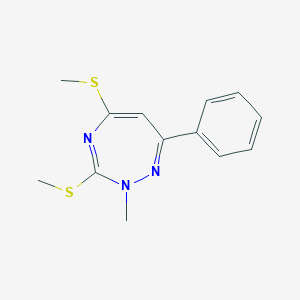
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
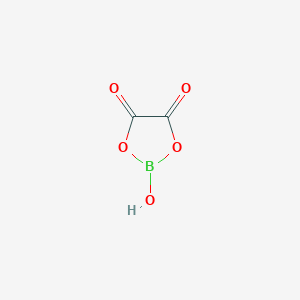

![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
